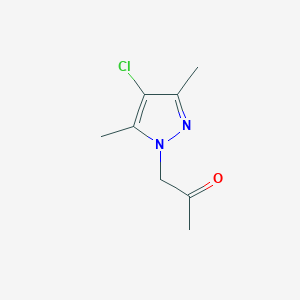
1-Methoxy-4-methylnaphthalene
Descripción general
Descripción
1-Methoxy-4-methylnaphthalene (1-MMN) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of naphthalene, a naturally occurring aromatic hydrocarbon found in coal tar and petroleum. 1-MMN has been studied for its ability to act as a ligand for certain receptors, as well as its potential use in drug discovery and development.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Organic Chemistry and Reaction Mechanisms
The molecule has been a subject of interest in the study of reaction mechanisms. For instance, Jia and Thibblin (2001) studied the acid-catalyzed solvolytic elimination of 1-methoxy-1-methyl-1,4-dihydronaphthalene, yielding exclusively the elimination product 1-methylnaphthalene (Jia & Thibblin, 2001). Furthermore, Imoto et al. (2010) investigated the charge transfer interaction between electron-donor and -acceptor moieties of a 1,4-dicyanonaphthalene–arene dyad for intermolecular exciplex or excimer formation in crystals (Imoto et al., 2010).
Catalysis and Methylation
The compound has also been explored in catalysis and methylation processes. A study by Yadav and Salunke (2013) presented the catalytic methylation of 2-naphthol using dimethyl carbonate, showing high conversion rates and selectivity towards 2-methoxynaphthalene (Yadav & Salunke, 2013).
Photoreactions and Photorearrangements
1-Methoxy-4-methylnaphthalene has been part of studies focusing on photoreactions and photorearrangements. Ho et al. (2011) explored the base-induced photorearrangements from 3-styrylfurans to 2-methylnaphthalenes, presenting a novel method to synthesize unsymmetrical 2,7-disubstituted naphthalenes (Ho et al., 2011).
Stereochemistry and Molecular Interactions
The molecule has been involved in studies related to stereochemistry and molecular interactions. Fujita et al. (2001) detailed the asymmetric addition of an electrophile to naphthalenes promoted and stereodirected by alcohol, providing insights into the stereochemical aspects of such reactions (Fujita et al., 2001).
Propiedades
IUPAC Name |
1-methoxy-4-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9-7-8-12(13-2)11-6-4-3-5-10(9)11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXRFNPXLWUXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402658 | |
| Record name | 4-Methoxy-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-4-methylnaphthalene | |
CAS RN |
24821-54-3 | |
| Record name | 4-Methoxy-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-1-methylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-benzo[d]imidazol-2-yl)-4-chlorophenol](/img/structure/B1622407.png)
![5-[(2-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1622410.png)



![2-[4-(trifluoromethyl)phenoxy]propanoic Acid](/img/structure/B1622416.png)


![2-chloro-N-[1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B1622419.png)




